3-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acrylamide
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Overview
Description
3-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acrylamide is a synthetic organic compound that features a phenyl group, a trichloroethyl group, and a furan-2-ylmethyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the trichloroethyl group: This can be done using trichloroacetyl chloride in the presence of a base.
Incorporation of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the phenyl group.
Reduction: Reduction reactions could target the acrylamide group or the trichloroethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Polymer Science: It might be incorporated into polymers to impart specific properties.
Biology
Drug Development:
Biochemical Probes: Used in research to study biological pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacrylamide: Similar structure but lacks the trichloroethyl and furan-2-ylmethyl groups.
N-(2,2,2-Trichloroethyl)acrylamide: Similar but lacks the phenyl and furan-2-ylmethyl groups.
Furan-2-ylmethylamine: Contains the furan-2-ylmethyl group but lacks the acrylamide backbone.
Uniqueness
The unique combination of the phenyl, trichloroethyl, and furan-2-ylmethyl groups in 3-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acrylamide imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15Cl3N2O2 |
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Molecular Weight |
373.7 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C16H15Cl3N2O2/c17-16(18,19)15(20-11-13-7-4-10-23-13)21-14(22)9-8-12-5-2-1-3-6-12/h1-10,15,20H,11H2,(H,21,22)/b9-8+ |
InChI Key |
YFSLZOZAZSVVEF-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2 |
Origin of Product |
United States |
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